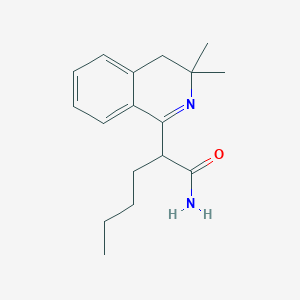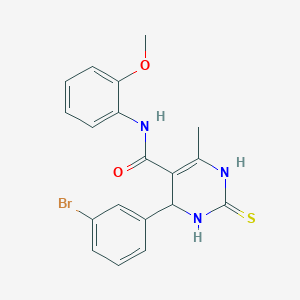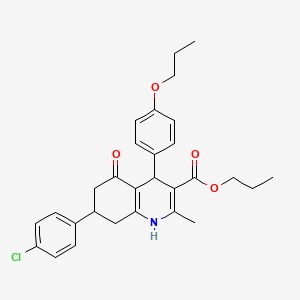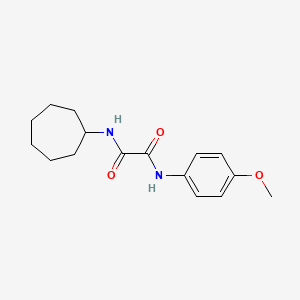
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide, also known as DMHA, is a stimulant compound that has gained popularity in recent years as a pre-workout supplement. The compound is a derivative of 2-aminoisoheptane, which is a central nervous system stimulant that has been used in dietary supplements and sports nutrition products. DMHA has been marketed as a replacement for DMAA, a stimulant compound that was banned by the World Anti-Doping Agency due to its potential health risks.
作用机制
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is believed to act as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This system is responsible for the "fight or flight" response in the body, which includes increased heart rate, blood pressure, and respiration. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is thought to increase the release of neurotransmitters such as dopamine and norepinephrine, which can enhance cognitive function and mood.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been shown to have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and respiration, as well as increased energy expenditure and metabolic rate. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has also been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood, motivation, and attention.
实验室实验的优点和局限性
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be synthesized in large quantities. It also has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has limited solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide. One area of interest is its potential as a weight loss supplement, as several studies have suggested that it may increase energy expenditure and metabolic rate. Another area of interest is its potential as a cognitive enhancer, as it has been shown to increase the release of dopamine and norepinephrine in the brain. Additional research is needed to fully understand the mechanism of action and potential applications of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
合成方法
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,4-dimethylpentan-1-amine with 1,2,3,4-tetrahydroisoquinoline. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
科学研究应用
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been the subject of several scientific studies that have investigated its potential as a stimulant compound. One study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood, motivation, and attention. Another study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the metabolic rate and energy expenditure in rats, which suggests that it may have potential as a weight loss supplement.
属性
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-5-9-14(16(18)20)15-13-10-7-6-8-12(13)11-17(2,3)19-15/h6-8,10,14H,4-5,9,11H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJBJAPFZVAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5353235 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)
![5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)

![5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5181795.png)
![6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
![2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5181808.png)
![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)

![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)
![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)

